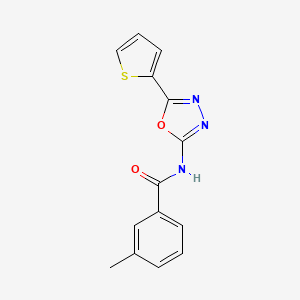

N-(5-thiophène-2-yl-1,3,4-oxadiazol-2-yl)-3-méthylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

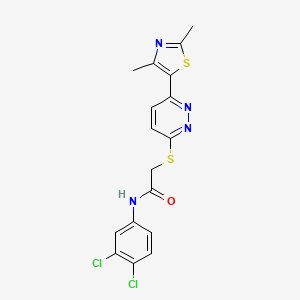

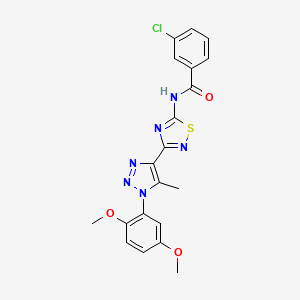

3-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound that features a benzamide core substituted with a thiophene and an oxadiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Applications De Recherche Scientifique

- Les dérivés du thiophène, y compris le composé en question, ont attiré l’attention en tant que molécules potentiellement biologiquement actives. Les chercheurs explorent leurs propriétés pharmacologiques, telles que les effets anticancéreux, anti-inflammatoires, antimicrobiens, antihypertenseurs et anti-athéroscléreux .

- Les molécules à base de thiophène jouent un rôle crucial dans les semi-conducteurs organiques, les transistors à effet de champ organiques (OFET) et les diodes électroluminescentes organiques (OLED) .

- Les dérivés du thiophène sont utilisés comme inhibiteurs de corrosion en chimie industrielle et en science des matériaux .

- Les chercheurs étudient l’impact du composé sur les processus cellulaires, y compris ses effets sur la viabilité cellulaire, l’apoptose et les changements nucléaires .

- La synthèse du composé implique des réactions d’hétérocyclisation, telles que les méthodes de Gewald, Paal–Knorr, Fiesselmann et Hinsberg .

- Parmi les dérivés synthétisés, certains présentent des effets inhibiteurs contre les bactéries, y compris B. subtilis, E. coli, P. vulgaris et S. aureus .

Chimie médicinale et développement de médicaments

Semi-conducteurs organiques et électronique

Inhibition de la corrosion

Activité biologique et études de mécanisme

Chimie synthétique et hétérocyclisation

Propriétés antimicrobiennes

Mécanisme D'action

Target of Action

Compounds containing the thiophene nucleus, such as this one, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions .

Mode of Action

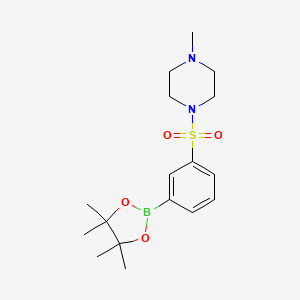

It’s known that the sulfone group can act as an electron-output site due to its strong electron-withdrawing ability . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Pharmacokinetics

It’s known that oxadiazole derivatives are soluble in water , which could potentially impact their bioavailability.

Result of Action

Compounds containing the thiophene nucleus have been reported to possess a wide range of therapeutic properties .

Action Environment

It’s known that the stability of the 1,2,4-triazole nucleus acts as a major pharmacophore by interacting as a hydrogen bond acceptor and as a donor at the active site of a receptor .

Analyse Biochimique

Biochemical Properties

The derivatives of the oxadiazole nucleus, such as 3-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide, show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity

Cellular Effects

Thiophene derivatives, which are part of the structure of 3-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide, have been shown to exhibit cytotoxicity in several types of cancer cells such as leukemia, ovarian, glioma, renal, and lung . These studies have shown that thiophene derivatives induce cell cycle arrest and apoptosis and affect tubulin polymerization .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

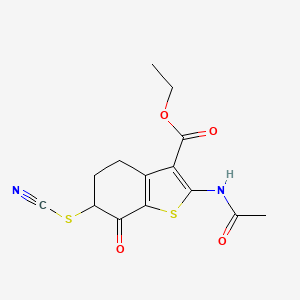

The synthesis of 3-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Thiophene substitution: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.

Benzamide formation: The final step involves the acylation of the amine group with a benzoyl chloride derivative to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Analyse Des Réactions Chimiques

Types of Reactions

3-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadia

Propriétés

IUPAC Name |

3-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c1-9-4-2-5-10(8-9)12(18)15-14-17-16-13(19-14)11-6-3-7-20-11/h2-8H,1H3,(H,15,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGKDSGGXGYFLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(5-Carbamoylpyridin-2-yl)piperazine-1-carbonyl]benzenesulfonyl fluoride](/img/structure/B2358970.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide](/img/structure/B2358971.png)

![3-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2358980.png)

![4-{2-[(2-Chlorophenyl)methyl]pyrrolidine-1-carbonyl}-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2358983.png)

![N-(4-methoxybenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2358984.png)

![1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2358986.png)